Cas no 898431-29-3 (2-{2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yloxy}-N-(4-methylphenyl)methylacetamide)

2-{2-(2-Methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yloxy}-N-(4-methylphenyl)methylacetamide is a synthetic organic compound featuring a substituted isoquinoline core linked to a p-tolylacetamide moiety via an ether bridge. Its structure combines a methoxyethyl group at the 2-position of the dihydroisoquinolinone scaffold, enhancing solubility and potential bioavailability. The 5-oxyacetamide linkage provides versatility for further functionalization or targeted interactions. This compound may serve as a key intermediate in medicinal chemistry, particularly for developing kinase inhibitors or other biologically active molecules, due to its rigid aromatic system and polar substituents. Its well-defined synthetic route ensures reproducibility for research applications.
2-{2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yloxy}-N-(4-methylphenyl)methylacetamide structure
898431-29-3 structure
商品名:2-{2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yloxy}-N-(4-methylphenyl)methylacetamide
CAS番号:898431-29-3
MF:C22H24N2O4
メガワット:380.436965942383
CID:5490409

2-{2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yloxy}-N-(4-methylphenyl)methylacetamide 化学的及び物理的性質

名前と識別子

    • 2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-[(4-methylphenyl)methyl]acetamide
    • 2-{2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yloxy}-N-(4-methylphenyl)methylacetamide
    • インチ: 1S/C22H24N2O4/c1-16-6-8-17(9-7-16)14-23-21(25)15-28-20-5-3-4-19-18(20)10-11-24(22(19)26)12-13-27-2/h3-11H,12-15H2,1-2H3,(H,23,25)
    • InChIKey: RFFANVOEOPOLAR-UHFFFAOYSA-N
    • ほほえんだ: C(NCC1=CC=C(C)C=C1)(=O)COC1=CC=CC2=C1C=CN(CCOC)C2=O

2-{2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yloxy}-N-(4-methylphenyl)methylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2621-0556-3mg
2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-[(4-methylphenyl)methyl]acetamide
898431-29-3 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2621-0556-4mg
2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-[(4-methylphenyl)methyl]acetamide
898431-29-3 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2621-0556-2mg
2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-[(4-methylphenyl)methyl]acetamide
898431-29-3 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2621-0556-15mg
2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-[(4-methylphenyl)methyl]acetamide
898431-29-3 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2621-0556-30mg
2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-[(4-methylphenyl)methyl]acetamide
898431-29-3 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2621-0556-40mg
2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-[(4-methylphenyl)methyl]acetamide
898431-29-3 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2621-0556-20μmol
2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-[(4-methylphenyl)methyl]acetamide
898431-29-3 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2621-0556-25mg
2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-[(4-methylphenyl)methyl]acetamide
898431-29-3 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2621-0556-10μmol
2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-[(4-methylphenyl)methyl]acetamide
898431-29-3 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2621-0556-5μmol
2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-[(4-methylphenyl)methyl]acetamide
898431-29-3 90%+
5μl
$63.0 2023-05-16

2-{2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yloxy}-N-(4-methylphenyl)methylacetamide 関連文献

2-{2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yloxy}-N-(4-methylphenyl)methylacetamideに関する追加情報

Professional Introduction to Compound with CAS No. 898431-29-3 and Product Name: 2-{2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yloxy}-N-(4-methylphenyl)methylacetamide

Compound with the CAS number 898431-29-3 and the product name 2-{2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yloxy}-N-(4-methylphenyl)methylacetamide represents a significant advancement in the field of chemical and biomedical research. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in pharmaceutical development and therapeutic interventions. The detailed chemical composition and functional groups present in this molecule contribute to its unique properties, making it a subject of intense study among researchers.

The molecular framework of this compound encompasses several key structural motifs that are highly relevant to modern medicinal chemistry. Specifically, the presence of a dihydroisoquinoline core fused with an ether linkage and an acetamide moiety introduces specific pharmacophoric elements that are known to interact with biological targets. The 2-methoxyethyl substituent at the 2-position of the dihydroisoquinoline ring enhances the lipophilicity of the molecule, which is a critical factor in drug bioavailability and membrane permeability. This feature aligns with current trends in drug design, where optimizing pharmacokinetic profiles is paramount.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with various biological receptors. Studies indicate that the N-(4-methylphenyl)methylacetamide group may facilitate stable binding to protein targets, suggesting potential therapeutic activity. For instance, such structures have been explored for their interactions with enzymes and receptors involved in inflammatory pathways, cancer signaling, and neurodegenerative diseases. The dihydroisoquinoline scaffold, in particular, is well-documented for its role in modulating neurotransmitter systems, making this compound a promising candidate for further investigation.

The synthesis of this compound involves multi-step organic reactions that showcase the expertise of modern synthetic chemists. The introduction of the 5-yloxy group at the dihydroisoquinoline core requires precise control over reaction conditions to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the aromatic ring system efficiently. Additionally, protecting group strategies are essential to prevent unwanted side reactions during synthesis. These synthetic methodologies reflect the sophistication of contemporary chemical research and highlight the challenges faced by chemists in developing complex molecules like this one.

In terms of biological activity, preliminary in vitro studies have revealed intriguing properties of this compound. The acetamide moiety, known for its ability to enhance metabolic stability, may contribute to prolonged half-life upon administration. Furthermore, the 4-methylphenyl substituent could influence receptor selectivity by modulating electronic properties and steric hindrance around binding pockets. Such features are particularly valuable in drug development, where minimizing off-target effects is crucial for therapeutic efficacy.

The potential applications of this compound extend across multiple therapeutic areas. In oncology research, for example, dihydroisoquinoline derivatives have shown promise as inhibitors of kinases and other enzymes involved in tumor growth. The structural features of this compound may enable it to disrupt signaling pathways that are aberrant in cancer cells while sparing healthy tissues. Similarly, in neurology research, compounds with similar scaffolds have been investigated for their potential to modulate dopamine and serotonin receptors, which are implicated in disorders such as Parkinson’s disease and depression.

The role of natural product-inspired scaffolds like dihydroisoquinoline cannot be overstated in modern drug discovery. Many successful drugs have been derived from natural products or inspired by their structural motifs due to their inherent biological activity and complexity. This compound exemplifies how leveraging natural product structures can lead to novel therapeutics with unique mechanisms of action. Researchers continue to explore biosynthetic pathways that produce related compounds, hoping to uncover additional pharmacologically active molecules.

Advances in analytical techniques have also facilitated deeper understanding of this compound’s properties. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide detailed insights into molecular structure and conformational dynamics. These data are critical for refining computational models and predicting how the compound will behave within biological systems. High-resolution structural information can guide medicinal chemists in optimizing lead compounds toward clinical candidates.

The development of novel drug candidates is a lengthy process that involves rigorous testing across multiple phases. Preclinical studies are essential for evaluating toxicity profiles, pharmacokinetics, and pharmacodynamics before human trials can commence. The structural complexity of this compound necessitates thorough characterization at each stage to ensure safety and efficacy. Collaborative efforts between synthetic chemists, biologists, pharmacologists, and clinicians are required to translate laboratory findings into viable therapeutic options.

The future direction of research on this compound may include exploring derivatives with modified functional groups or exploring alternative synthetic routes for improved scalability. Additionally, investigating its interactions with complex biological systems using techniques like high-throughput screening could uncover new therapeutic applications or reveal unexpected side effects. As our understanding of disease mechanisms evolves, so too will our approach to designing molecules like this one—tailoring them precisely to address unmet medical needs.

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